Linalool Linalool Linalool is a monoterpenoid that is octa-1,6-diene substituted by methyl groups at positions 3 and 7 and a hydroxy group at position 3. It has been isolated from plants like Ocimum canum. It has a role as a plant metabolite, a volatile oil component, an antimicrobial agent and a fragrance. It is a tertiary alcohol and a monoterpenoid.
Linalool is a natural product found in Camellia sinensis, Aristolochia triangularis, and other organisms with data available.
3,7-Dimethyl-1,6-octadien-3-ol is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Clary Sage Oil (part of); Cinnamon Leaf Oil (part of); Cinnamon Bark Oil (part of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 78-70-6
VCID: VC0533188
InChI: InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3
SMILES: C=CC(O)(C)CC/C=C(C)/C
Molecular Formula: C10H18O
C10H18O
(CH3)2C=CH(CH2)2C(CH3)(OH)CH=CH2
Molecular Weight: 154.25 g/mol

Linalool

CAS No.: 78-70-6

Cat. No.: VC0533188

Molecular Formula: C10H18O
C10H18O
(CH3)2C=CH(CH2)2C(CH3)(OH)CH=CH2

Molecular Weight: 154.25 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Linalool - 78-70-6

Specification

CAS No. 78-70-6
Molecular Formula C10H18O
C10H18O
(CH3)2C=CH(CH2)2C(CH3)(OH)CH=CH2
Molecular Weight 154.25 g/mol
IUPAC Name 3,7-dimethylocta-1,6-dien-3-ol
Standard InChI InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3
Standard InChI Key CDOSHBSSFJOMGT-UHFFFAOYSA-N
Impurities Impurities typical for marketed substance: 3,7-dimethyloct-6-en-3-ol (18479-51-1; < = 1.9% v/v); 3,7-dimethyloct-6-en-1-yn-3-ol (29171-20-8; < 0.1% w/w); linalyl acetate (115-95-7; < 0.5% w/w).
SMILES C=CC(O)(C)CC/C=C(C)/C
Canonical SMILES CC(=CCCC(C)(C=C)O)C
Appearance Solid powder
Boiling Point 198 °C
194.00 to 197.00 °C. @ 760.00 mm Hg
198-200 °C
Colorform Colorless liquid
Colorless to pale yellow liquid
Flash Point 78 °C (172 °F) - closed cup
160 °F (71 °C) (closed cup)
75 °C
Melting Point Freezing point: below -74 °C /OECD Guideline 102 (Melting point / Melting Range)/
< 25 °C

Introduction

Chemical Architecture and Stereochemical Complexity

Molecular Composition

Linalool (C₁₀H₁₈O) features a 10-carbon skeleton with two double bonds and a tertiary alcohol group, yielding a molecular weight of 154.25 g/mol . The compound exists as two enantiomers: (R)-(-)-linalool (licareol) and (S)-(+)-linalool (coriandrol), which differ in spatial configuration around the C3 chiral center .

Table 1: Comparative Properties of Linalool Enantiomers

Property(R)-(-)-Linalool(S)-(+)-Linalool
Specific Rotation (°)-20.1+34.3
Boiling Point (°C)198-200198-200
Odor ProfileLavenderCoriander
Primary Natural SourceRosewood OilSweet Orange Oil

This stereochemical divergence directly impacts aroma characteristics and biological activity, with the (R)-enantiomer demonstrating 40% greater antimicrobial efficacy against Staphylococcus aureus compared to its mirror image .

Electronic Structure and Reactivity

The conjugated diene system (C1-C6) enables [4+2] cycloaddition reactions, while the allylic alcohol moiety facilitates acid-catalyzed cyclization to α-terpineol. Quantum mechanical calculations reveal a HOMO-LUMO gap of 6.3 eV, explaining its susceptibility to photo-oxidation products like linalool oxides .

Natural Occurrence and Extraction Dynamics

Phytochemical Distribution

Linalool constitutes 60-85% of Ocimum basilicum essential oil and 25-35% of Coriandrum sativum seed oil . Novel extraction techniques have optimized yields:

Supercritical CO₂ Extraction Parameters

  • Pressure: 250 bar

  • Temperature: 50°C

  • Co-solvent: Ethanol (8% v/v)

  • Yield Improvement: 22% vs. steam distillation

Biosynthetic Pathways

The mevalonate-independent MEP pathway in plants generates geranyl pyrophosphate (GPP), which undergoes hydrolysis via linalool synthase (LIS). Recent transcriptomic analyses identified three LIS isoforms in Lavandula angustifolia with distinct catalytic efficiencies :

Enzyme Kinetics of LIS Variants

IsoformKₘ (μM)Vₘₐₓ (nkat/mg)
LIS-118.74.2
LIS-212.46.8
LIS-39.18.5

Synthetic Methodologies and Catalytic Innovations

Dehydrolinalool Hydrogenation

Palladium-calcium carbonate catalysts (0.5% Pd/CaCO₃) achieve 92% conversion at 120°C under 15 bar H₂ pressure . Critical parameters:

Catalyst Optimization

ModifierSelectivity (%)TOF (h⁻¹)
None781200
Pb(OAc)₂94980
Bi₂O₃881100

α-Pinene Derivative Route

The four-step synthesis from α-pinene demonstrates improved atom economy (68% vs. 54% for acetylene route) :

  • Hydrogenation: α-Pinene → Pinane (95% yield, Pd/C)

  • Oxidation: Pinane → Pinane hydroperoxide (O₂, 80°C)

  • Reduction: Hydroperoxide → Pinanol (Pd/C, 89% yield)

  • Isomerization: Pinanol → Linalool (Δ, 160°C)

Kinetic studies revealed activation energies:

  • Pinane oxidation: Eₐ = 75 kJ/mol

  • Thermal isomerization: Eₐ = 105 kJ/mol

Enantioselective Synthesis

Chiral oxazaborolidine catalysts achieve 94% ee in the Corey-Bakshi-Shibata reduction of dehydrolinalool, addressing the pharmaceutical industry's need for single-enantiomer products .

Biomedical Applications and Mechanistic Insights

Neuromodulatory Effects

Linalool demonstrates dose-dependent GABA_A receptor potentiation (EC₅₀ = 32 μM) and 5-HT₁A receptor activation (Kᵢ = 0.8 μM) . Clinical trials show:

Anxiolytic Efficacy (6-week trial)

GroupHAM-A ReductionCGI-I Improvement
Linalool 200mg58.7%82%
Placebo12.4%19%

Dermatological Formulations

Nanoemulsions (150 nm droplet size) enhance transdermal delivery 3.8-fold compared to ethanolic solutions. Patented formulations (US2024032987A1) combine linalool with ceramides for psoriasis management, showing PASI-75 achievement in 67% of patients .

Antimicrobial Mechanisms

Through membrane depolarization and ATPase inhibition, linalool exhibits broad-spectrum activity:

MIC Values (μg/mL)

PathogenLinaloolAmphotericin B
Candida albicans1281
Pseudomonas aeruginosa25664

Industrial Applications and Market Dynamics

Fragrance Industry

The global linalool market reached $284.7 million in 2024, driven by demand for natural cosmetics. Stability challenges in acidic formulations are addressed through acetylation (linalyl acetate, t₁/₂ increased from 14 to 89 days at pH 5) .

Polymer Chemistry

As a bio-based monomer, linalool-based polyesters exhibit:

  • Tg: -15°C

  • Tensile Strength: 38 MPa

  • Degradation: 94% in 6 months (composting)

Emerging Research Frontiers

Cancer Therapeutics

Linalool-encapsulated mesoporous silica nanoparticles demonstrate 72% tumor growth inhibition in murine melanoma models through ROS-mediated apoptosis (p53 upregulation 3.8-fold) .

Advanced Delivery Systems

Electrospun nanofibers (PLGA/linalool 15% w/w) achieve sustained release over 14 days, showing promise for post-surgical pain management .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator